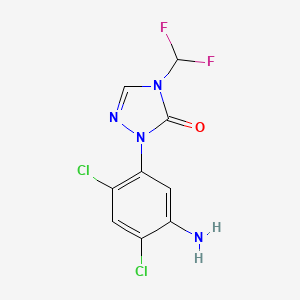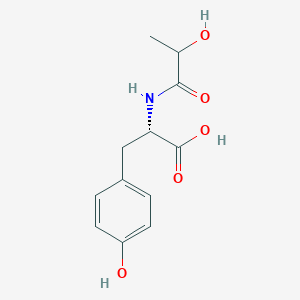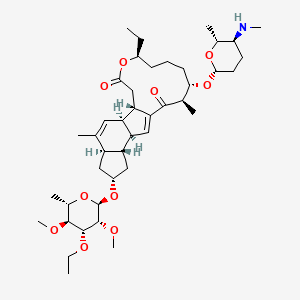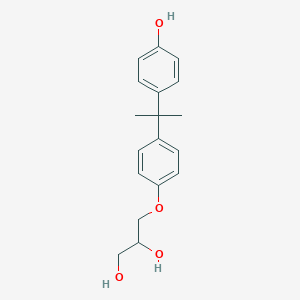
4-Amino-1-hexylpyridinium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-hexylpyridinium bromide is a quaternary ammonium compound, specifically a pyridinium salt. These compounds are known for their antimicrobial properties and are used in various applications, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-1-hexylpyridinium bromide can be synthesized through the alkylation of 4-aminopyridine with 1-bromohexane. The reaction typically occurs in a solvent such as toluene or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-hexylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-amino-1-hexylpyridinium.
Reduction: Primary amines.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-hexylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: Potential use in developing new antimicrobial agents and studying their mechanisms.
Industry: Employed in corrosion inhibition and as a surfactant in various industrial processes.
Wirkmechanismus
The antimicrobial activity of 4-amino-1-hexylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound adsorbs onto the cell membrane, causing changes in cell organization and leading to cell lysis . It also inhibits the secretion of phospholipase enzymes, which are crucial for microbial virulence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-decylpyridinium bromide
- 4-Amino-1-dodecylpyridinium bromide
- 4-Amino-1-tetradecylpyridinium bromide
Uniqueness
4-Amino-1-hexylpyridinium bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and hydrophilicity, enhancing its antimicrobial efficacy while minimizing toxicity .
Eigenschaften
Molekularformel |
C11H19BrN2 |
|---|---|
Molekulargewicht |
259.19 g/mol |
IUPAC-Name |
1-hexylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C11H18N2.BrH/c1-2-3-4-5-8-13-9-6-11(12)7-10-13;/h6-7,9-10,12H,2-5,8H2,1H3;1H |
InChI-Schlüssel |
LSWPDXUFUPYICY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


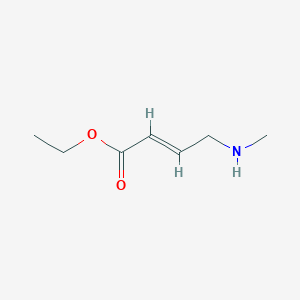
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
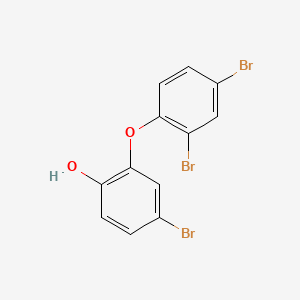

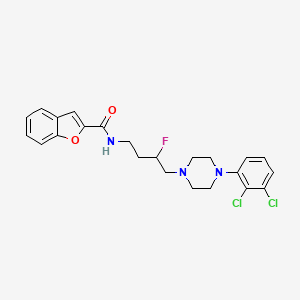
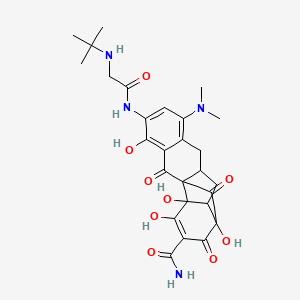
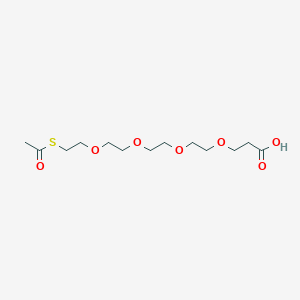
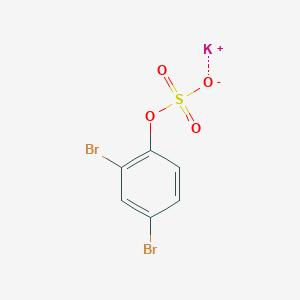
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
